molecular formula C14H11NO2S B11810029 6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one

6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B11810029
M. Wt: 257.31 g/mol
InChI Key: CLOSKQNPJVPRQF-UHFFFAOYSA-N
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Description

6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both a benzene ring and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions . The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, acidic or neutral conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways:

    Anticancer Activity: The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

    Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-α.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

6-[3-(hydroxymethyl)phenyl]-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C14H11NO2S/c16-8-9-2-1-3-10(6-9)11-4-5-12-13(7-11)18-14(17)15-12/h1-7,16H,8H2,(H,15,17)

InChI Key

CLOSKQNPJVPRQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)S3)CO

Origin of Product

United States

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